molecular formula C5H4ClNO B073858 4-Chloropyridine N-oxide CAS No. 1121-76-2

4-Chloropyridine N-oxide

Cat. No. B073858
CAS RN: 1121-76-2
M. Wt: 129.54 g/mol
InChI Key: DPJVRASYWYOFSJ-UHFFFAOYSA-N
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Description

4-Chloropyridine N-oxide is a chemical compound that has attracted interest due to its unique properties and potential applications in various chemical reactions and processes. It is part of the pyridine N-oxides, which are known for their electron-rich oxygen atom, making them useful intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 4-Chloropyridine N-oxide involves several steps, including the oxidation, nitration, and chlorination of 2,3-dimethylpyridine. The process yields high purity and overall yield, demonstrating the feasibility of synthesizing this compound efficiently for research and industrial applications (Feng Xiao-liang, 2006).

Molecular Structure Analysis

Molecular structure studies reveal that 4-Chloropyridine N-oxide possesses distinct structural parameters, with measurements showing specific bond lengths and angles. The presence of the chlorine atom and the N-oxide group significantly influences the molecular geometry and electronic distribution, as demonstrated by gas-phase electron diffraction and quantum chemical calculations (N. Belova et al., 2017; N. Belova et al., 2020).

Scientific Research Applications

Application 1: Preparation of Complexes

  • Summary of the Application : 4-Chloropyridine N-oxide is used as an oxygen source in the preparation of complexes .

Application 2: UV-Spectra Studies

  • Summary of the Application : 4-Chloropyridine N-oxide is used in experimental studies on the UV-Spectra of several substituted Pyridine N-Oxides and conjugated cationic acids in Acetonitrile .
  • Methods of Application : The study determined the UV-spectral characteristic of heterocyclic N-oxides of pyridine N-oxide series and their conjugated cations (simple cations obtained by protonation of N-oxides studied) in acetonitrile as the representative of polar aprotic solvents .

Safety And Hazards

4-Chloropyridine N-oxide may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding dust formation and contact with skin and eyes .

properties

IUPAC Name

4-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJVRASYWYOFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041513
Record name 4-Chloropyridine 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine N-oxide

CAS RN

1121-76-2
Record name Pyridine, 4-chloro-, 1-oxide
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Record name 4-Chloropyridine N-oxide
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Record name 4-Chloropyridine 1-oxide
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Record name 4-chloropyridine N-oxide
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Record name 4-CHLOROPYRIDINE N-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
JF Chiang, JJ Song - Journal of Molecular Structure, 1983 - Elsevier
The molecular structures of 4-nitro-, 4-methyl- and 4-chloro-pyridine-N-oxides have been determined by gas-phase electron diffraction. The structural parameters are obtained by least-…
Number of citations: 36 www.sciencedirect.com
Ł Gurzyński, A Puszko, M Makowski… - The Journal of chemical …, 2007 - Elsevier
… It has been found that the most stable homocomplexed system is formed by 3,5-dimethyl-4-chloropyridine N-oxide (3,5Me 2 4ClPyO). The lg K BHB + values for this compound in …
Number of citations: 5 www.sciencedirect.com
Ł Gurzyński, A Puszko, M Makowski… - The Journal of Chemical …, 2006 - Elsevier
… The potentiometric measurements in systems of four 4-chloropyridine N-oxide derivatives containing the chlorine atom at position 4 to the NO 2 group and four bromine counterparts …
Number of citations: 11 www.sciencedirect.com
HJ Den Hertog, J Maas, CR Kolder… - Recueil des Travaux …, 1955 - Wiley Online Library
… The reaction of I and sulphuryl chloride did not proceed via 4-chloropyridine-N-oxide ( X) as an intermediate, since X, when heated with this reagent, was converted into an oily product, …
Number of citations: 15 onlinelibrary.wiley.com
S Oae, K Ikura - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
… Similar products were formed in the reaction between 4-chloropyridine N-oxide with p-nitrobenzenesulfenyl chloride. In the case of 4-methoxypyridine N-oxide, however, a simple …
Number of citations: 12 www.journal.csj.jp
DW Herlocker, RS Drago, VI Meek - Inorganic Chemistry, 1966 - ACS Publications
… For spectral work all of the 4-substituted N-oxides but the 4chloropyridine N-oxide [vide supra) were … of the 4-chloropyridine N-oxide, the tetrafluoroborate complex is more …
Number of citations: 116 pubs.acs.org
I Habib, K Singha, M Hossain - ChemistrySelect, 2023 - Wiley Online Library
… With 4-chloropyridine N-oxide, the chloro- group remained untouched during the acylation. The acylation proceeded through a free radical pathway. Initially Ag(I) reacted with S 2 O 8 2…
HJ Den Hertog, WP Combé - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
… -N-oxide ( I) was heated with a concentrated aqueous solution of hydrobromic acid under the conditions described in 4 3 for the conversion of I into 4-chloropyridine-N-oxide (11). the 4-…
Number of citations: 100 onlinelibrary.wiley.com
K Laihia, A Puszko, J Linnanto… - Journal of molecular …, 2006 - Elsevier
… Introducing three substituents 2-NHCH 3 , 5-NO 2 (in ortho position the nitro group has a shielding effect) and 6-CH 3 into 4-chloropyridine N-oxide increases the shielding in C-4, …
Number of citations: 18 www.sciencedirect.com
Y Muto, HB Jonassen - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… oxides and the magnetic moments of the 1:1 complexes with the oxides, except with 4-chloropyridine N-oxide. These data demonstrate that the larger tendency of the N-oxide to …
Number of citations: 41 www.journal.csj.jp

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